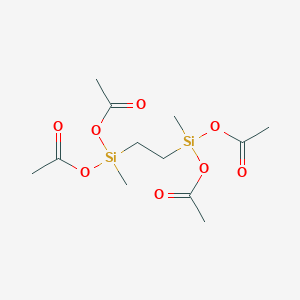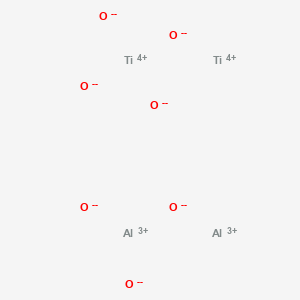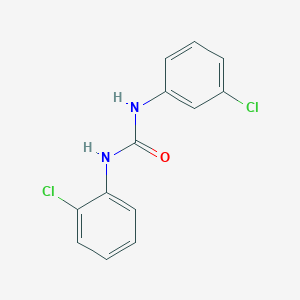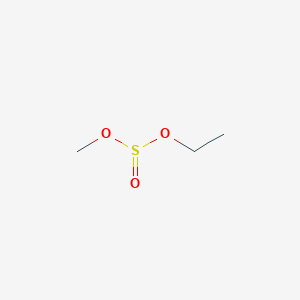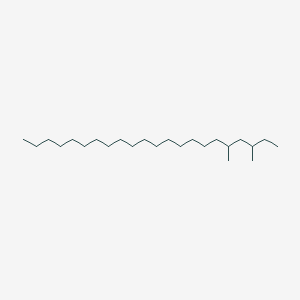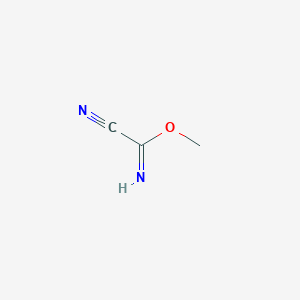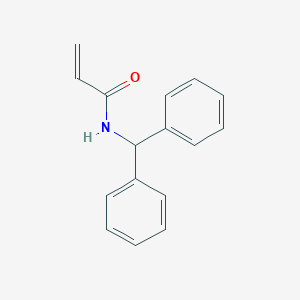
N-Diphenylmethylacrylamide
Übersicht
Beschreibung
N-Diphenylmethylacrylamide (CAS Number: 10254-08-7) is a chemical compound with the molecular formula C16H15NO .
Synthesis Analysis
The synthesis of N-Diphenylmethylacrylamide can be achieved from Benzhydrol and Acrylonitrile .Molecular Structure Analysis
The molecular structure of N-Diphenylmethylacrylamide consists of 16 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
N-Diphenylmethylacrylamide can participate in various chemical reactions. For instance, it has been used in the synthesis of amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) .Wissenschaftliche Forschungsanwendungen
RAFT Polymerization of Hydrophobic Acrylamide Derivatives :
- DPMAm was studied for polymerization by reversible addition-fragmentation chain transfer (RAFT) process.
- Due to steric hindrance, DPMAm conversion remained below 20%.
- The study provides insights into the influence of monomer structure and experimental parameters on polymerization kinetics and molecular weight control (Lambert et al., 2005).
Radical Homopolymerization of Hydrophobic Monomers :
- Studies on related hydrophobic monomers, such as N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM), suggest potential applications in hydrophobically modified polyacrylamide, used for enhanced oil recovery (Huang et al., 2019).
Stabilization of Pluronic P-105 Micelles :
- Polymerization of related compounds like N,N-Diethylacrylamide (NNDEA) in the presence of Pluronic P-105 micelles led to the formation of an interpenetrating network that stabilized the micelles (Pruitt et al., 2000).
Chitosan-Modified Acrylic Nanofiltration Membrane :
- Research on chitosan-modified acrylic membranes for efficient removal of pharmaceutical compounds demonstrates the application of acrylamide derivatives in environmental engineering (Kamrani et al., 2018).
Soil Amidase Activity in Polyacrylamide-Treated Soils :
- Investigation of soil amidase activity in polyacrylamide-treated soils shows the relevance of acrylamide derivatives in agricultural applications (Kay-Shoemake et al., 2000).
Biological Cell Detachment from Poly(N-isopropyl acrylamide) :
- Poly(N-isopropyl acrylamide) has been used in bioengineering for the nondestructive release of biological cells, suggesting a biomedical application for acrylamide derivatives (Cooperstein & Canavan, 2010).
Eigenschaften
IUPAC Name |
N-benzhydrylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-15(18)17-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,16H,1H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXRPEYRCYQSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476054 | |
| Record name | N-Diphenylmethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Diphenylmethylacrylamide | |
CAS RN |
10254-08-7 | |
| Record name | N-Diphenylmethylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DIPHENYLMETHYLACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



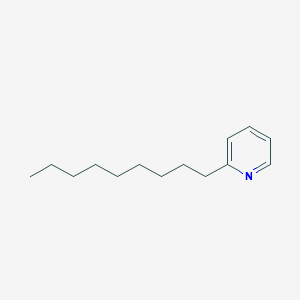
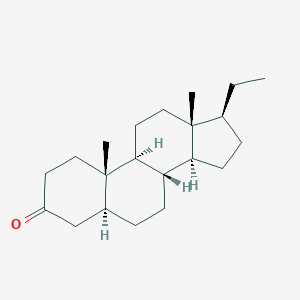
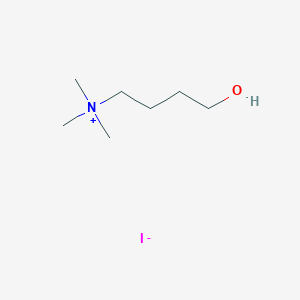
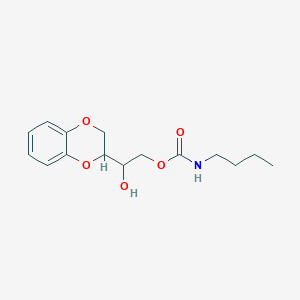
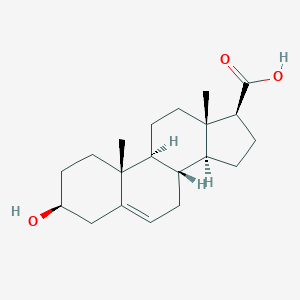
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
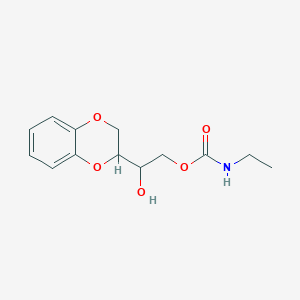
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)
